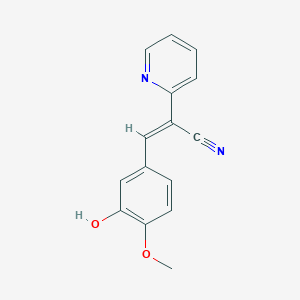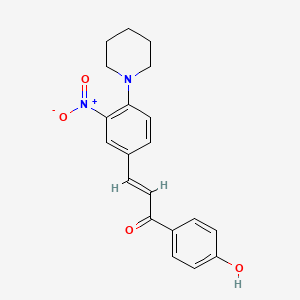
(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile is a chemical compound that belongs to the class of nitrile-containing compounds. It has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body, such as the NF-κB and Nrf2 pathways. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile exhibits various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the body. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect the body from oxidative stress. Furthermore, it has been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile for lab experiments is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for diabetes. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of potassium hydroxide and acetic acid. The resulting product is then treated with sodium cyanide to obtain (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-6-5-11(9-14(15)18)8-12(10-16)13-4-2-3-7-17-13/h2-9,18H,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKXKXMIARULOL-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid](/img/structure/B7568250.png)



![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)

![2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7568287.png)

![2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7568294.png)

![3-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]benzoic acid](/img/structure/B7568317.png)


![3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone](/img/structure/B7568366.png)